

Technical Guide on the Discovery and Synthesis of Osimertinib (AZD9291)

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Compound of Interest

Compound Name: SLEC-11

Cat. No.: B12427195

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Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca. It is specifically designed to target the T790M resistance mutation in EGFR, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC). This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Osimertinib, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes key quantitative data for Osimertinib, highlighting its potency and selectivity.

Parameter	Value	Cell Line/Assay Condition
IC ₅₀ (EGFRL858R/T790M)	<1 nM	Enzyme Assay
IC ₅₀ (EGFRexon19del/T790M)	<1 nM	Enzyme Assay
IC ₅₀ (Wild-Type EGFR)	~15-25 nM	Enzyme Assay
Cellular IC ₅₀ (PC-9, T790M)	11 nM	Cell-based Assay
Cellular IC ₅₀ (H1975)	15 nM	Cell-based Assay
Oral Bioavailability (Rat)	~50%	In vivo pharmacokinetic study
Plasma Protein Binding	>99%	In vitro study

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

A representative protocol for determining the enzymatic inhibitory activity of Osimertinib against various EGFR mutants is outlined below.

- Reagents and Materials:
 - Recombinant human EGFR protein (wild-type and mutant forms)
 - ATP (Adenosine triphosphate)
 - Poly(Glu, Tyr) 4:1 substrate
 - Osimertinib (or test compound) dissolved in DMSO
 - Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Procedure:
 - A solution of the EGFR enzyme is pre-incubated with varying concentrations of Osimertinib in the assay buffer for a specified period (e.g., 15 minutes) at room

temperature.

- The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
- The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
- Data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

The effect of Osimertinib on the proliferation of cancer cell lines is commonly assessed using the following protocol.

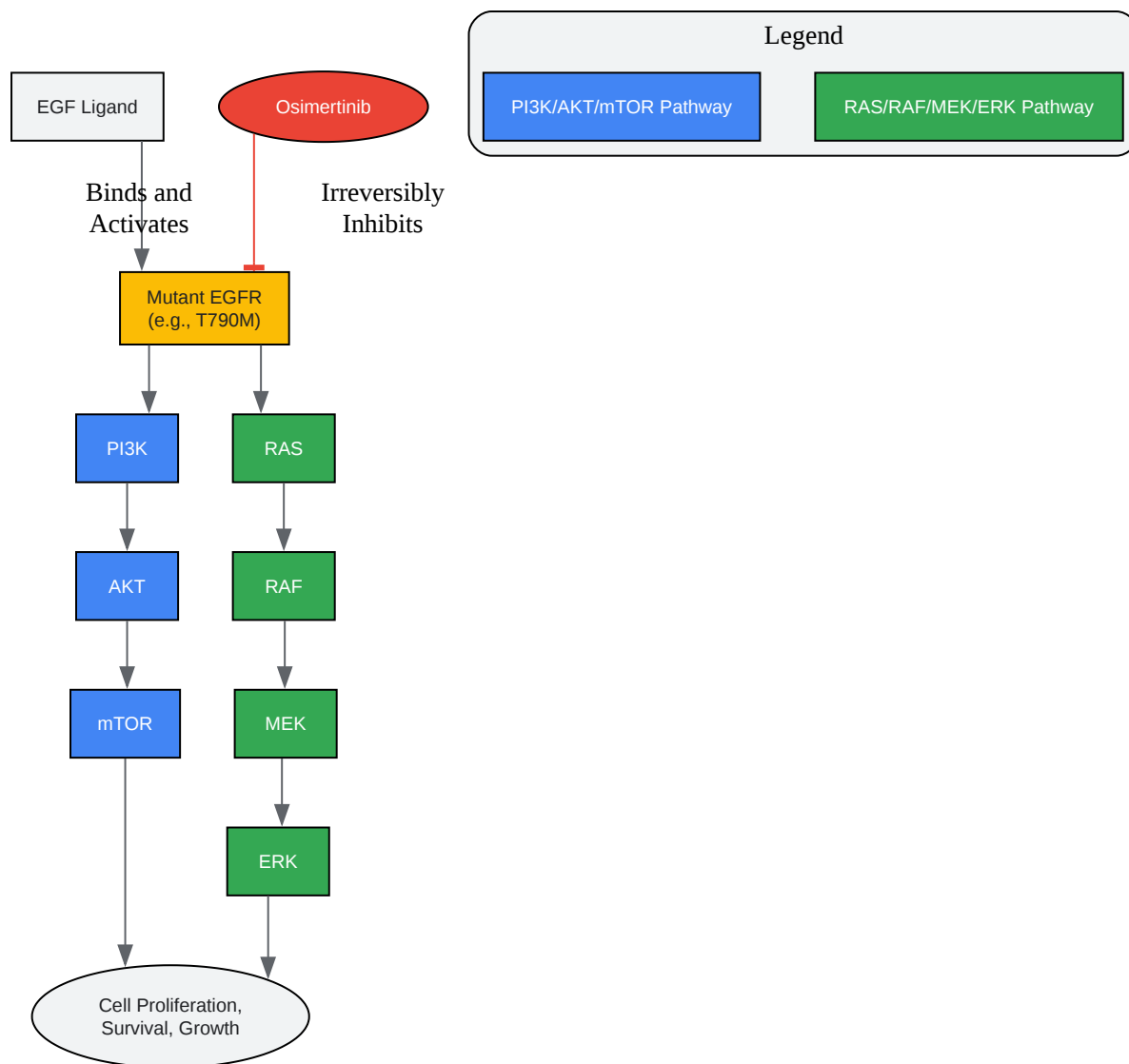
- Cell Lines:
 - PC-9 (EGFR exon 19 deletion)
 - H1975 (EGFR L858R/T790M)
 - A431 (Wild-Type EGFR)
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The culture medium is replaced with fresh medium containing serial dilutions of Osimertinib.
 - Cells are incubated for 72 hours.
 - Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

- The absorbance or luminescence is measured, and the data are used to calculate the IC_{50} value, representing the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Osimertinib Mechanism of Action

The following diagram illustrates the signaling pathway targeted by Osimertinib.

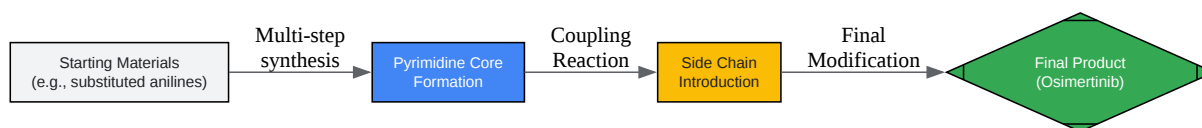


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Caption: Mechanism of action of Osimertinib in inhibiting EGFR signaling pathways.

General Synthetic Workflow for Osimertinib

This diagram provides a high-level overview of the synthetic route to Osimertinib.



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Caption: High-level workflow for the chemical synthesis of Osimertinib.

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